molecular formula C17H19FN2O4S B3451781 N-(4-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-(4-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3451781
M. Wt: 366.4 g/mol
InChI Key: YRASDONCDKIMRI-UHFFFAOYSA-N
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Description

This compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine. The presence of the ethoxyphenyl, fluorophenyl, and methylsulfonyl groups suggest that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide functional group would likely result in a planar structure around the amide due to the resonance of the amide carbonyl with the nitrogen lone pair .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the amide functional group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the exact mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The study of new compounds is a key part of advancing fields like medicine and materials science. This compound, with its unique combination of functional groups, could be of interest for future research .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-24-16-10-6-14(7-11-16)19-17(21)12-20(25(2,22)23)15-8-4-13(18)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRASDONCDKIMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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